molecular formula C23H21BrN2O6S B2783127 Methyl 4-{2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate CAS No. 1251695-84-7

Methyl 4-{2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate

Cat. No.: B2783127
CAS No.: 1251695-84-7
M. Wt: 533.39
InChI Key: QGNXVSJNWIOFPV-UHFFFAOYSA-N
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Description

Methyl 4-({[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromophenyl sulfonyl group, a dimethyl oxopyridinyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of 4-bromophenyl sulfonyl chloride, which is then reacted with 4,6-dimethyl-2-oxopyridine to form the sulfonylated pyridine intermediate. This intermediate is further reacted with methyl 4-aminobenzoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Methyl 4-({[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate
  • Methyl 4-({[3-[(4-fluorophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate

Uniqueness

Methyl 4-({[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with different halogen atoms, such as chlorine or fluorine, which may have different chemical and biological activities.

Properties

IUPAC Name

methyl 4-[[2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O6S/c1-14-12-15(2)26(13-20(27)25-18-8-4-16(5-9-18)23(29)32-3)22(28)21(14)33(30,31)19-10-6-17(24)7-11-19/h4-12H,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNXVSJNWIOFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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